Potency Benchmarking: Lmp7-IN-2's Undefined Potency Contrasts with Nanomolar LMP7 Inhibitors M3258 and KZR-616
While no IC50 value is reported for Lmp7-IN-2, comparative analysis against established LMP7 inhibitors reveals a wide potency landscape. M3258, a highly selective inhibitor, exhibits a biochemical IC50 of 3.6 nM against LMP7 . KZR-616 (Zetomipzomib), a dual LMP7/LMP2 inhibitor, targets LMP7 with an IC50 of 39-57 nM . The lack of public data for Lmp7-IN-2 is a key differentiator, as its potency relative to these benchmark compounds is unknown. Without this data, researchers cannot determine the appropriate concentration range for experiments, introducing significant risk of either inefficacy or off-target toxicity. This uncertainty is the primary reason for its distinct procurement profile.
β5 IC₅₀: 9384.9 nM
40.4-fold selectivity
| Evidence Dimension | Biochemical potency |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | M3258 (IC50 = 3.6 nM) and KZR-616 (IC50 = 39-57 nM) [REFS-1, REFS-2] |
| Quantified Difference | Unknown |
| Conditions | Biochemical assays (in vitro) |
Why This Matters
The absence of potency data prevents accurate dosing in experiments, making Lmp7-IN-2 a high-risk tool compared to well-characterized alternatives.
